

Preliminary Investigation of C1 Molecules: A Look at Therapeutic Potential

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Compound of Interest

Compound Name: Detoxin C1

Cat. No.: B1670315

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Disclaimer: The term "**Detoxin C1**" does not correspond to a recognized molecule in scientific literature. This technical guide explores the therapeutic potential of two well-researched molecules containing "C1" in their designation: C1 inhibitor (C1-INH), a crucial regulator of inflammatory pathways, and Botulinum neurotoxin C1 (BoNT/C1), a potent modulator of neurotransmission. This document is intended for researchers, scientists, and drug development professionals.

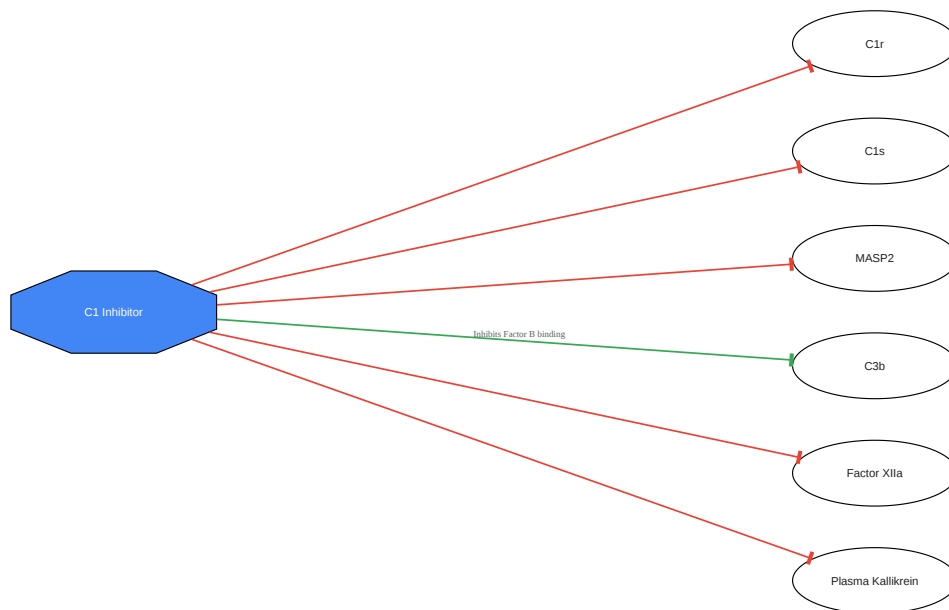
Section 1: C1 Inhibitor (C1-INH)

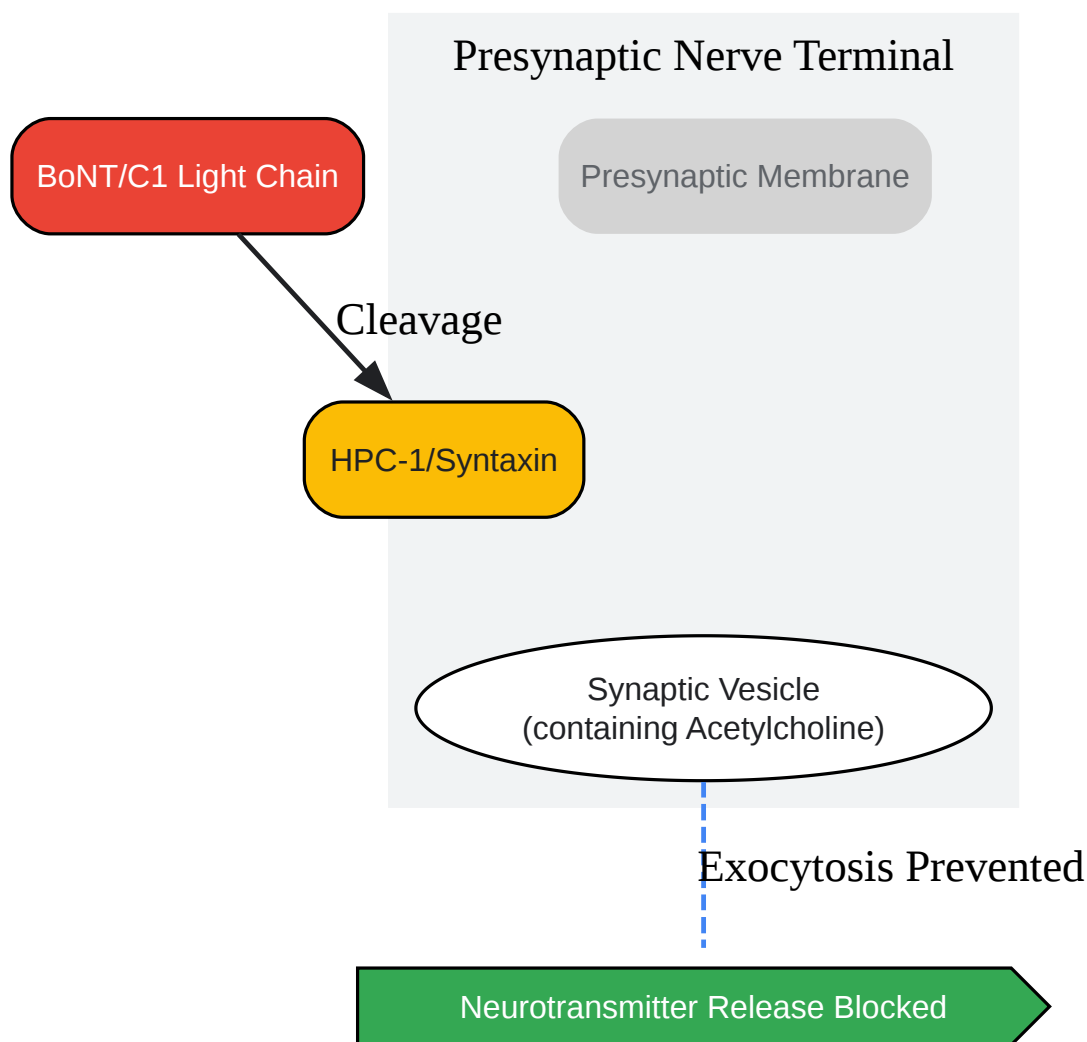
C1 inhibitor is a multifunctional plasma glycoprotein that plays a critical role in regulating several inflammatory and coagulation cascades.^{[1][2][3]} As a member of the serine protease inhibitor (serpin) superfamily, its primary function is to inactivate various proteases, thereby controlling inflammation and vascular permeability.^{[1][2]}

Mechanism of Action

C1-INH modulates the complement system, the contact system, the intrinsic coagulation pathway, and the fibrinolytic system.^{[1][2]} Its therapeutic effects are largely attributed to the inhibition of key proteases in these pathways, including C1r, C1s, MASP2, factor XIIa, plasma kallikrein, and factor XIa.^{[1][2]} Beyond its protease inhibitory functions, C1-INH also exhibits non-covalent interactions that contribute to its anti-inflammatory properties, such as binding to C3b to suppress the alternative complement pathway and interacting with lipopolysaccharide (LPS) to reduce the inflammatory response in sepsis.^{[1][4]}

Diagram: C1 Inhibitor's Regulatory Pathways





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